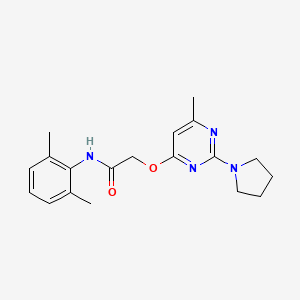![molecular formula C8H8BrN B2810097 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine CAS No. 1256819-57-4](/img/structure/B2810097.png)
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine” is a chemical compound . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine . These derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .Molecular Structure Analysis
The structure of a number of heterocycles obtained on the basis of 6,7-dihydro-5H-cyclopenta[b]pyridine was studied by X-ray structural analysis .Chemical Reactions Analysis
According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Wissenschaftliche Forschungsanwendungen
a. Anticancer Properties: BCP derivatives have demonstrated promising anticancer effects. Researchers have explored their ability to inhibit specific cancer cell lines, making them potential candidates for novel chemotherapeutic agents. Mechanistic studies are ongoing to understand their mode of action.
b. Neurological Disorders: BCP analogs exhibit neuroprotective properties. They may modulate neurotransmitter systems, making them relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers investigate their impact on neuronal survival and synaptic plasticity.
c. Anti-inflammatory Agents: BCP derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. Their potential as anti-rheumatic or anti-arthritic agents is being explored.
Supramolecular Chemistry and Crystal Engineering
BCP derivatives participate in supramolecular interactions:
a. Crystal Engineering: BCP-containing crystals exhibit intriguing packing arrangements. Researchers explore their crystal structures and intermolecular forces, which can guide the design of new materials.
b. Host–Guest Chemistry: BCP derivatives can act as hosts for small molecules or ions. Their inclusion complexes find applications in drug delivery and molecular recognition.
1Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives 2Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues 3A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine 4Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives 5ChemScene Provide 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 881204-65-5)
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAODUBQMCJOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2810015.png)
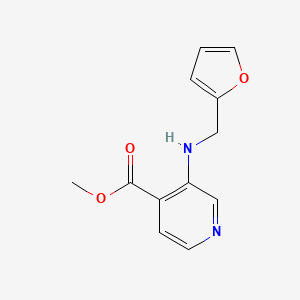
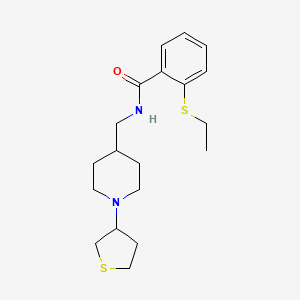
![N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2810021.png)
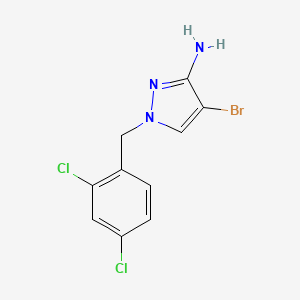
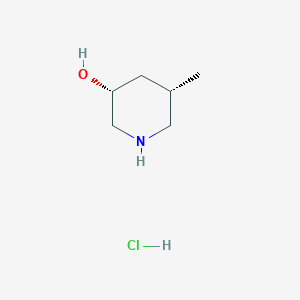
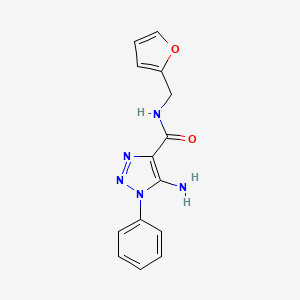
![Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2810027.png)
![3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2810031.png)

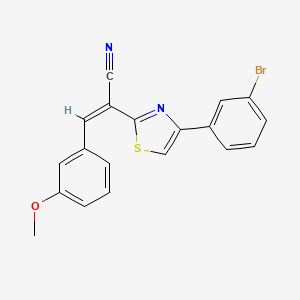

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2810036.png)
